molecular formula C16H15N3O3S B2515104 6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole CAS No. 1797734-68-9

6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2515104
CAS No.: 1797734-68-9
M. Wt: 329.37
InChI Key: HPXRWQLQRGTFBH-UHFFFAOYSA-N
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Description

6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs for treating various diseases. Its unique structure allows for the design of molecules with specific pharmacological properties.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole involves multiple steps, including the formation of the indole core, the introduction of the methoxy group, and the attachment of the thiazole and azetidine moieties. Common synthetic routes include:

    Formation of the Indole Core: This step typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Azetidine Moiety: The azetidine ring can be formed through cyclization reactions involving appropriate precursors like β-amino alcohols.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .

Chemical Reactions Analysis

6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding acids or alcohols.

Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir contain the thiazole ring and exhibit different biological properties.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring but have different substituents and applications.

The uniqueness of this compound lies in its combination of these three distinct moieties, which contributes to its diverse range of applications and potential biological activities .

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-11-3-2-10-6-14(18-13(10)7-11)15(20)19-8-12(9-19)22-16-17-4-5-23-16/h2-7,12,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXRWQLQRGTFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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